molecular formula C24H24N6O2 B12159507 N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12159507
M. Wt: 428.5 g/mol
InChI Key: QVVKBIMVRCFVGC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The piperidine ring at position 6 is linked to a carboxamide group, which is further modified with a 3-methoxyphenyl moiety. The methoxy group enhances solubility, while the phenyl-substituted triazolo-pyridazine may influence steric interactions in biological systems .

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H24N6O2/c1-32-20-9-5-8-19(16-20)25-24(31)18-12-14-29(15-13-18)22-11-10-21-26-27-23(30(21)28-22)17-6-3-2-4-7-17/h2-11,16,18H,12-15H2,1H3,(H,25,31)

InChI Key

QVVKBIMVRCFVGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Reagents such as hydrazine and substituted nitriles are often used.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Coupling with Methoxyphenyl Group: The final step involves coupling the triazolopyridazine-piperidine intermediate with a methoxyphenyl derivative, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the triazolopyridazine ring can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Core

Key analogs differ in substituents at position 3 of the triazolo-pyridazine:

  • 3-Isopropyl : N-(4-phenylbutan-2-yl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () incorporates a bulkier isopropyl group, which may enhance hydrophobic interactions but reduce solubility .

Modifications in the Carboxamide Side Chain

The carboxamide substituent varies significantly across analogs:

  • N-(3-Chloro-4-Methoxyphenyl) : ’s compound combines chloro and methoxy groups, balancing lipophilicity and solubility .
  • Benzamide/Sulfonamide Derivatives : reports antimicrobial activity for analogs with benzamide or sulfonamide groups, suggesting the carboxamide’s electronic properties are critical for bioactivity .

Comparative Data Table

Compound Name (Reference) Triazolo-Pyridazine Substituent Carboxamide Substituent Notable Properties
Target Compound 3-Phenyl N-(3-Methoxyphenyl) Enhanced solubility, π-π stacking
N-(4-Chlorobenzyl)-3-Methyl Analog () 3-Methyl N-(4-Chlorobenzyl) High lipophilicity
N-(4-Phenylbutan-2-yl)-3-Isopropyl () 3-Isopropyl N-(4-Phenylbutan-2-yl) Increased hydrophobicity
3-Chloro-4-Methoxyphenyl Analog () 3-Methyl N-(3-Chloro-4-Methoxyphenyl) Balanced solubility/lipophilicity
Benzamide Derivatives () 6-Methyl Benzamide/Sulfonamide Antimicrobial activity

Biological Activity

N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The triazolo and pyridazine moieties in its structure suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound's structure can be represented as follows:

N 3 methoxyphenyl 1 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide\text{N 3 methoxyphenyl 1 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide}

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM . The mechanism of action appears to involve inhibition of c-Met kinase, which is often overexpressed in various cancers. This suggests that this compound may also inhibit similar pathways.

Inhibition of Kinases

The compound's structural components indicate potential inhibitory effects on several kinases. In particular, triazolo-pyridazine derivatives have been shown to inhibit c-Met kinase effectively . The ability to modulate kinase activity is crucial in cancer therapeutics as it can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

A study focusing on triazolo-pyridazine derivatives revealed that specific modifications in the chemical structure can enhance biological activity. For example, one derivative (designated as 12e) exhibited an IC50 value of 0.090 μM against c-Met kinase and significant cytotoxicity against multiple cancer cell lines . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological efficacy of compounds like this compound.

Data Tables

CompoundTargetIC50 (μM)Cell Line
12ec-Met0.090-
12eA5491.06 ± 0.16-
12eMCF-71.23 ± 0.18-
12eHeLa2.73 ± 0.33-

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